molecular formula C15H13N7S B2923083 3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380180-08-3

3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B2923083
CAS RN: 2380180-08-3
M. Wt: 323.38
InChI Key: AJCSUWGKNRMYLA-UHFFFAOYSA-N
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Description

“3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile” is a complex organic compound. It contains a thieno[3,2-d]pyrimidine core, which is a heterocyclic compound with diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a part of the compound, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-4-yl group is a key structural feature .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The thieno[3,2-d]pyrimidin-4-yl group can undergo various reactions .

Scientific Research Applications

Antitumor Agents

Thieno[3,2-d]pyrimidine derivatives have been explored for their potential as antitumor agents . The compound could serve as a scaffold for synthesizing novel inhibitors targeting enzymes like EZH2, which is implicated in various cancers . By inhibiting EZH2, these derivatives can reduce the proliferation of cancer cells and induce apoptosis, making them valuable in cancer therapy research.

Biological Activity Studies

The compound’s structure allows for modifications that can lead to a range of biological activities. Researchers can use it to study the structure-activity relationship (SAR) by synthesizing a series of derivatives and evaluating their biological effects, such as antiproliferative activity against different cancer cell lines .

Chemical Synthesis

This compound can act as a versatile synthon in chemical synthesis. It can be used to prepare various thieno[3,2-d]pyrimidine-7-carbonitriles, which are valuable intermediates in the synthesis of more complex molecules with potential pharmacological applications .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications, particularly given the reported activity of related compounds against Mycobacterium tuberculosis . Further studies could also focus on optimizing its synthesis and exploring its reactivity.

properties

IUPAC Name

3-[3-[methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7S/c1-21(15-13-11(2-5-23-13)19-9-20-15)10-7-22(8-10)14-12(6-16)17-3-4-18-14/h2-5,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCSUWGKNRMYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[Methyl({thieno[3,2-d]pyrimidin-4-yl})amino]azetidin-1-yl}pyrazine-2-carbonitrile

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